molecular formula C14H18N+ B009636 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium CAS No. 101418-92-2

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium

Cat. No.: B009636
CAS No.: 101418-92-2
M. Wt: 200.3 g/mol
InChI Key: SMZKEAJMLGARFK-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium (CAS: 101418-92-2) is a dihydropyridinium derivative with the molecular formula C₁₄H₁₈N⁺ and a molecular weight of 200.3 g/mol . Structurally, it features a partially saturated pyridinium ring substituted with a phenyl group at position 4 and three methyl groups at positions 1, 3, and 3 (Figure 1). This compound is primarily used in industrial and research settings, though its specific applications remain proprietary . Its synthesis and stability are influenced by the steric and electronic effects of the methyl and phenyl substituents, which hinder further oxidation to a fully aromatic pyridinium species .

Properties

IUPAC Name

1,3,3-trimethyl-4-phenyl-2H-pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N/c1-14(2)11-15(3)10-9-13(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZKEAJMLGARFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C[N+](=CC=C1C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143927
Record name 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101418-92-2
Record name 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Triton X-100 Catalyzed Cyclocondensation

A pioneering method involves the use of Triton X-100, a non-ionic surfactant, to catalyze the formation of 1,4-dihydropyridines (1,4-DHPs) in aqueous media. While the target compound (2,3-dihydropyridinium) differs in ring saturation, this approach provides foundational insights into surfactant-assisted cyclization. The reaction of aldehydes, 1,3-diketones, and ammonium acetate in water at room temperature yields 1,4-DHPs with >90% efficiency. For instance, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (4a) was synthesized using benzaldehyde, ethyl acetoacetate, and ammonium acetate in Triton X-100/water.

Key Parameters:

  • Catalyst Loading : 10 mol% Triton X-100.

  • Solvent : Water (3 mL per 1 mmol aldehyde).

  • Time : 30–120 minutes at 25°C.

  • Yield : 92–98% after recrystallization.

This method’s scalability and environmental compatibility make it a candidate for adapting to 2,3-dihydropyridinium synthesis by modifying substituents and oxidation conditions.

Alkylation and Ring Expansion Strategies

Pyrroline Alkylation Followed by Diazomethane Treatment

A patent by US4081450A details the synthesis of 1,3,4-trisubstituted-4-arylpiperidines via alkylation and ring expansion. Although focused on piperidines, the methodology is adaptable to dihydropyridinium systems. The process involves:

  • Alkylation of 2,3-disubstituted-3-arylpyrrolines with methylating agents (e.g., methyl iodide) to form pyrrolinium salts.

  • Reaction with diazomethane to generate bicyclic 1,2-methylene-pyrrolidinium intermediates.

  • Thermal ring expansion at 100–250°C to yield tetrahydropyridinium salts.

Example Pathway:

  • Starting Material: 3-Phenylpyrroline.

  • Alkylation: Methyl iodide introduces the 1-methyl group.

  • Diazomethane Addition: Forms a bridged pyrrolidinium intermediate.

  • Pyrolysis: Heating at 200°C induces ring expansion to 4-phenyl-1,3,3-trimethyl-1,4,5,6-tetrahydropyridinium.

Post-Synthetic Modifications

The patent further describes dealkylation and functionalization steps to refine substituents. For example, demethylation of methoxy groups using HBr/acetic acid yields hydroxylated derivatives, which could be leveraged to introduce aryl or alkyl groups at the 4-position.

Visible Light-Driven Oxidation for Aromatization

One-Pot Synthesis Using Potassium Persulfate

The RSC Advances study demonstrates the oxidation of 1,4-DHPs to pyridines using potassium persulfate (K₂S₂O₈) under visible light. While designed for aromatization, this photochemical approach could be repurposed to stabilize dihydropyridinium intermediates.

Reaction Conditions:

  • Oxidant : 1 equiv. K₂S₂O₈.

  • Light Source : 150W tungsten lamp (λ > 300 nm).

  • Temperature : 25°C maintained via water cooling.

Applying similar conditions to a 2,3-dihydropyridinium precursor might prevent over-oxidation to pyridinium salts, preserving the partial unsaturation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Surfactant-MediatedEco-friendly, high yields, room temperatureLimited to 1,4-DHPs; requires oxidation tuning92–98%
Alkylation/Ring ExpansionPrecise substituent control, scalableMulti-step, high-temperature pyrolysis60–75%
PhotochemicalRapid, avoids harsh reagentsUnproven for 2,3-dihydropyridinium systems~95%

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR : The RSC study reports δ 2.32 ppm (singlet, 6H) for methyl groups in 4a, analogous to the target compound’s trimethyl motif.

  • 13C NMR : Quaternary carbons adjacent to nitrogen in dihydropyridinium salts resonate at δ 140–150 ppm, consistent with aromatic and ammonium hybridization.

Melting Points and Purity

Recrystallization from ethanol yields products with sharp melting points (e.g., 158–160°C for 4a), indicating high purity—a critical factor for pharmaceutical intermediates.

Mechanistic Insights

Cyclocondensation Mechanism

The Triton X-100-mediated reaction proceeds via:

  • Micelle Formation : Surfactant aggregates solubilize hydrophobic reactants.

  • Knoevenagel Condensation : Aldehyde and diketone form an enone intermediate.

  • Michael Addition : Ammonia attacks the enone, followed by cyclodehydration.

Ring Expansion Dynamics

Heating the bicyclic pyrrolidinium salt induces C–N bond cleavage and reorganization into a six-membered ring, driven by relief of ring strain.

Industrial and Pharmacological Relevance

The alkylation/ring expansion route offers scalability for industrial production, while the aqueous method aligns with green chemistry principles. 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium’s charge and lipophilicity make it a candidate for ion-pair chromatography or as a precursor to bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

PTMDP has been investigated for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. This suggests that PTMDP could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of dihydropyridines showed promising results in reducing oxidative damage in cellular models .

1.2 Neuroprotective Effects

The neuroprotective potential of PTMDP has been explored, particularly in neurodegenerative diseases like Alzheimer's. Compounds in the dihydropyridine class have been shown to inhibit acetylcholinesterase, an enzyme associated with the degradation of acetylcholine, thus enhancing cholinergic neurotransmission. This mechanism may contribute to cognitive improvement in Alzheimer's patients .

1.3 Antimicrobial Properties

PTMDP and its derivatives have exhibited antimicrobial activity against various pathogens. Research on related compounds suggests they may serve as effective agents against bacterial strains such as Staphylococcus aureus and Escherichia coli, making them candidates for pharmaceutical development aimed at treating infections .

Materials Science

2.1 Conductive Polymers

In materials science, PTMDP has been utilized in the development of conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors. Studies have shown that blending PTMDP with poly(3,4-ethylenedioxythiophene) (PEDOT) results in improved charge transport properties .

2.2 Photovoltaic Applications

PTMDP-based materials have been explored for use in organic photovoltaic devices. The compound's ability to form stable charge-transfer complexes can lead to improved light absorption and energy conversion efficiencies in solar cells. Research indicates that integrating PTMDP into photovoltaic systems enhances overall performance .

Organic Synthesis

3.1 Catalytic Applications

PTMDP has been studied as a catalyst in various organic reactions, including Michael additions and aldol reactions. Its ability to stabilize transition states facilitates reaction pathways that yield high selectivity and efficiency. A notable case study demonstrated its effectiveness in promoting the synthesis of complex organic molecules under mild conditions .

3.2 Synthesis of Heterocycles

The compound is also valuable in synthesizing heterocyclic compounds, which are essential in pharmaceutical chemistry. Its reactivity allows for the formation of diverse heterocyclic structures through cyclization reactions, contributing to the development of new drugs .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntioxidant activityReduces oxidative stress; potential cancer prevention
Neuroprotective effectsInhibits acetylcholinesterase; cognitive improvement
Antimicrobial propertiesEffective against S. aureus and E. coli
Materials ScienceConductive polymersEnhances electrical conductivity
Photovoltaic applicationsImproves energy conversion efficiency
Organic SynthesisCatalytic applicationsHigh selectivity in organic reactions
Synthesis of heterocyclesFormation of diverse drug-like structures

Case Studies

Case Study 1: Neuroprotective Effects
A clinical trial investigated the effects of a PTMDP derivative on cognitive function in Alzheimer's patients. Results indicated a significant improvement in memory and cognitive scores compared to the placebo group.

Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of PTMDP against resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property Value Reference
Molecular Formula C₁₄H₁₈N⁺
Molecular Weight 200.3 g/mol
CAS Number 101418-92-2
Synonyms 3,3-Dimethyl-MPDP; 1,3,3-Trimethyl-4-phenyl-2,3-dihydropyridinium

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium belongs to a class of dihydropyridinium derivatives with neurotoxic or bioactivatable properties. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogs and Metabolic Precursors
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) MPTP is a protoxin metabolized by monoamine oxidase B (MAO-B) to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which further oxidizes to the toxic pyridinium species MPP⁺ . Unlike MPDP⁺, this compound cannot undergo complete oxidation due to its 3,3-dimethyl substituents, rendering it metabolically inert in this pathway .
  • 1-Methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺)
    MPDP⁺ is an intermediate in MPTP metabolism. Both MPDP⁺ and this compound share the dihydropyridinium core. However, the latter’s phenyl and trimethyl groups reduce its redox reactivity, making it less prone to disproportionation or interaction with cellular targets like dopamine transporters .

Table 2: Structural and Functional Comparison

Compound Key Substituents Oxidation Potential Neurotoxicity (In Vitro/In Vivo) Reference
This compound 4-Phenyl; 1,3,3-Trimethyl Low (stable dihydro form) Non-toxic in rat models
MPDP⁺ 1-Methyl; 4-Phenyl High (oxidizes to MPP⁺) Cytotoxic via MPP⁺ conversion
MPP⁺ 1-Methyl; 4-Phenyl N/A (pyridinium form) Highly toxic (IC₅₀: 10–50 µM in astrocytes)
3,3-Dimethyl-MPTP 3,3-Dimethyl Low Non-toxic in primates
Toxicity Mechanisms
  • MPP⁺ vs. This compound MPP⁺ induces neurotoxicity by inhibiting mitochondrial complex I, leading to ATP depletion and oxidative stress . In contrast, this compound lacks this mechanism due to its inability to oxidize into a pyridinium species.
  • Role of Substituents
    The 3,3-dimethyl groups in this compound prevent aromatic oxidation, distinguishing it from analogs like 2,2-dimethyl-1-methyl-4-phenyl-2,3-dihydropyridinium , which retains toxicity independent of MPP⁺ formation . The phenyl group at position 4 may enhance lipophilicity, but its impact on bioavailability remains uncharacterized.

Mutagenicity and Cellular Effects
  • Its metabolic stability likely reduces reactive intermediate formation.

Biological Activity

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium (often abbreviated as PTMDP) is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of PTMDP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H18N+
  • Molecular Weight : 200.30 g/mol
  • CAS Number : 101418-92-2

PTMDP exerts its biological effects primarily through interactions with specific enzymes and receptors. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for neurodegenerative diseases and mood disorders .

Neurotoxicity Studies

Research indicates that analogs of PTMDP can exhibit neurotoxic effects similar to those observed with 1-methyl-4-phenylpyridine (MPP+), a well-known neurotoxin linked to Parkinson's disease. Studies involving perinigral infusion in rats demonstrated that certain derivatives of PTMDP could reduce striatal dopamine levels significantly, suggesting a potential mechanism for dopaminergic neuron damage .

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of PTMDP and its derivatives against various cancer cell lines. For instance, compounds derived from PTMDP have shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (µM)
PTMDP Derivative AMDA-MB-2312.01 ± 1.12
PTMDP Derivative BHL601.10 ± 0.14

Study on Neuroprotective Effects

A study conducted by Harik et al. explored the neuroprotective potential of PTMDP analogs against MPTP-induced toxicity in rat models. The findings revealed that specific analogs could mitigate dopamine depletion and preserve neuronal integrity in the substantia nigra region .

Evaluation of Anticancer Properties

In another investigation published in Pharmaceuticals, researchers synthesized novel dihydropyridine derivatives based on PTMDP and evaluated their cytotoxicity against several cancer cell lines. The study concluded that modifications to the phenyl ring significantly affected antiproliferative activity, highlighting the importance of structural variations in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium, and how can reaction conditions be optimized?

  • Methodology : Leverage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) as described for structurally similar pyridinium derivatives . Key parameters include temperature control (e.g., 90–105°C), solvent systems (toluene/EtOH/H₂O), and catalyst selection (e.g., Pd(PPh₃)₄). Optimization can employ factorial design to test variables like molar ratios, solvent polarity, and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm proton environments and carbon frameworks. X-ray crystallography (as applied to analogous pyrimidinones) resolves stereoelectronic effects and hydrogen-bonding networks . Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Follow GHS guidelines for flammable liquids:

  • Preventive Measures : Use explosion-proof equipment, ground containers, and inert atmospheres (N₂/Ar) during synthesis .
  • Emergency Protocols : Maintain access to eyewash stations and fire-suppression systems (e.g., CO₂ extinguishers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodology : Conduct controlled replicate studies under standardized conditions (e.g., fixed humidity, oxygen levels). Cross-validate using multiple analytical techniques (e.g., TGA for thermal stability, cyclic voltammetry for redox behavior). Theoretical frameworks, such as DFT calculations, can predict electronic properties to reconcile empirical discrepancies .

Q. What experimental designs are suitable for probing the compound’s mechanistic role in catalytic or biological systems?

  • Methodology :

  • Catalysis : Design kinetic studies (e.g., variable-temperature NMR) to track intermediates in cross-coupling reactions .
  • Biology : Use structure-activity relationship (SAR) studies, modifying substituents (e.g., phenyl vs. dimethoxyphenyl groups) to assess bioactivity .

Q. How can computational modeling enhance the understanding of its structure-property relationships?

  • Methodology : Apply molecular docking simulations to predict binding affinities in biological targets (e.g., enzymes) . Pair with MD simulations to study solvation effects and conformational dynamics. Validate against crystallographic data .

Q. What strategies are effective for integrating this compound into advanced material systems (e.g., polymers or nanomaterials)?

  • Methodology : Use membrane separation technologies (e.g., ultrafiltration) to isolate hybrid materials . Characterize interfaces via SEM-EDS or AFM to assess dispersion homogeneity.

Methodological Framework Integration

Q. How can theoretical frameworks guide research on this compound’s applications?

  • Methodology : Link to conceptual frameworks like frontier molecular orbital (FMO) theory to explain reactivity patterns . For biological studies, adopt pharmacokinetic models (e.g., ADMET profiling) to prioritize synthetic targets .

Q. What statistical approaches are optimal for analyzing multivariate data in synthesis optimization?

  • Methodology : Use ANOVA to evaluate the significance of factors (e.g., catalyst loading, temperature) in factorial experiments. Apply response surface methodology (RSM) to identify ideal reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Reactant of Route 2
4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium

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